molecular formula C19H19N3O4S B2712237 1-[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one CAS No. 851808-78-1

1-[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one

Cat. No.: B2712237
CAS No.: 851808-78-1
M. Wt: 385.44
InChI Key: SRYMQXOQLMEIBW-UHFFFAOYSA-N
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Description

1-[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one is a sophisticated synthetic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a unique hybrid structure combining a 4,5-dihydroimidazole (imidazoline) ring, a phenoxypropanone group, and a nitrophenyl moiety connected via a methylsulfanyl linker. The 4,5-dihydroimidazole core is a recognized pharmacophore in drug discovery, often associated with biological activity, while the nitrophenyl group can be critical for electron-withdrawing properties and molecular interaction . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of novel chemical libraries. Its complex structure makes it a valuable candidate for exploring structure-activity relationships (SAR), particularly in the development of enzyme inhibitors or receptor ligands. Compounds with imidazole-derived structures have demonstrated promising biological activities in scientific research, including investigations into anticancer properties. For instance, related 1H-imidazole derivatives have been shown to exhibit potent inhibitory activities against cancer cell lines by targeting pathways such as PI3K/AKT/mTOR, which play a critical role in cell proliferation and survival . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. It is supplied with guaranteed high purity and should be stored under recommended conditions, typically at 2-8°C in a refrigerator, to ensure long-term stability . Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications including purity, molecular weight, and structural characterization data.

Properties

IUPAC Name

1-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-14(26-17-8-3-2-4-9-17)18(23)21-11-10-20-19(21)27-13-15-6-5-7-16(12-15)22(24)25/h2-9,12,14H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYMQXOQLMEIBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN=C1SCC2=CC(=CC=C2)[N+](=O)[O-])OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one is a synthetic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and research.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C19H19N3O5S\text{C}_{19}\text{H}_{19}\text{N}_3\text{O}_5\text{S}

Key Features:

  • Imidazole Ring : Provides a site for biological activity.
  • Nitrophenyl Group : Known to enhance pharmacological effects.
  • Phenoxypropan Group : Contributes to the lipophilicity and membrane permeability.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of imidazole derivatives. The specific compound has shown promising results against various bacterial strains. For instance, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MIC) ranging from 32 to 128 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa256

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) revealed cytotoxic effects with IC50 values of approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells. These findings suggest that the compound may induce apoptosis in cancer cells.

Cell LineIC50 (µM)
HeLa25
MCF-730

The mechanism by which this compound exerts its biological effects is primarily through the modulation of enzyme activity and interaction with cellular receptors. For instance, it has been suggested that the nitrophenyl group may facilitate binding to specific targets involved in cell signaling pathways, leading to altered cellular responses.

Study on Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various imidazole derivatives, including our compound. The study utilized disk diffusion methods and confirmed that the presence of the nitrophenyl group significantly enhanced antimicrobial activity compared to similar compounds lacking this feature.

Study on Anticancer Properties

In another study published in the Journal of Medicinal Chemistry, researchers synthesized a series of imidazole derivatives and assessed their anticancer properties. The results indicated that our compound displayed superior activity against both HeLa and MCF-7 cells compared to other derivatives tested, highlighting its potential as a lead compound for further development.

Comparison with Similar Compounds

Phenyl Substituent Effects

  • 3-Nitrophenyl (Target) vs. In contrast, the fluoro (–F) group is a weaker EWG, offering milder electronic effects and possibly better metabolic stability due to reduced reactivity .
  • 4-Nitrophenyl () : Substitution at the para position (vs. meta in the target compound) alters steric and electronic interactions, which could influence solubility and target selectivity.

Sulfur Oxidation State

  • Sulfanyl (Target, ) vs. Sulfonyl (): Sulfanyl (thioether) groups are less polar and more lipophilic, favoring membrane permeability.

Ketone Configuration

  • 2-Phenoxypropan-1-one (Target, ): The phenoxy ether linkage introduces conformational rigidity, while the propanone chain may enhance steric bulk.

Hypothetical Reactivity and Stability

  • The target compound’s nitro group may render it more susceptible to reduction compared to fluoro analogs, a critical consideration in pro-drug design .
  • Sulfanyl-containing compounds (Target, ) are prone to oxidation, forming sulfoxides or sulfones (as in ), which could alter biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of imidazole precursors with nitrophenylmethylsulfanyl and phenoxypropanone derivatives. For example, analogous compounds are synthesized via alkylation or acylation to form the imidazole core, followed by functionalization with the 3-nitrophenyl and phenoxy groups. Key intermediates should be characterized using NMR (¹H/¹³C) and mass spectrometry. Final purification often employs column chromatography with solvents like ethyl acetate/ethanol/triethylamine (10:1:0.1 v/v/v) .

Q. How can the structural conformation and intramolecular interactions of this compound be determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is critical for resolving dihedral angles and non-covalent interactions (e.g., C–H⋯π, hydrogen bonds). For example, XRD analysis of related nitrophenyl-imidazole derivatives revealed planarity of the imidazole ring (r.m.s. deviation = 0.0056 Å) and dihedral angles up to 87.04° between aromatic substituents, influencing molecular stability .

Q. What purification techniques are recommended to isolate this compound with high enantiomeric purity?

  • Methodological Answer : Chiral resolution can be achieved using preparative HPLC with chiral stationary phases or crystallization from methanol/diethyl ether (1:1 v/v). Enantiomeric excess should be verified via polarimetry or chiral chromatography .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?

  • Methodological Answer : SAR studies require systematic modification of functional groups (e.g., nitrophenyl, phenoxy) followed by in vitro assays. For instance:

  • Replace the 3-nitrophenyl group with halogenated analogs to assess antimicrobial potency.
  • Test cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare with control compounds like 2-{[5-(4-Methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-phenylacetamide .
  • Use molecular docking to predict binding affinity toward targets like cytochrome P450 or kinases .

Q. How can researchers resolve contradictions in solubility data during pharmacological testing?

  • Methodological Answer : Solubility inconsistencies may arise from polymorphic forms or solvent polarity. Strategies include:

  • Screening solubility in DMSO, PBS, and simulated gastric fluid using UV-Vis spectroscopy.
  • Employing surfactants (e.g., Tween-80) or cyclodextrin inclusion complexes to enhance aqueous solubility.
  • Calculating molarity using mass/volume relationships (e.g., 1 mg/mL in DMSO ≈ 2.1 mM based on molecular weight ~476.5 g/mol) .

Q. What experimental and computational methods are used to predict the environmental fate of this compound?

  • Methodological Answer : Environmental persistence can be assessed via:

  • Hydrolysis Studies : Incubate the compound at pH 4–9 and analyze degradation products via LC-MS.
  • Ecotoxicity Assays : Test effects on Daphnia magna (aquatic toxicity) and soil microorganisms (OECD 207 guidelines).
  • Computational Modeling : Use EPI Suite to estimate biodegradation half-life and bioaccumulation potential .

Q. How can pharmacokinetic properties (e.g., absorption, metabolism) be evaluated for this compound?

  • Methodological Answer :

  • In Vitro Absorption : Perform Caco-2 cell monolayer assays to measure apparent permeability (Papp).
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.
  • In Silico Prediction : Use ADMET predictors (e.g., SwissADME) to estimate logP, CYP450 inhibition, and blood-brain barrier penetration .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across different studies?

  • Methodological Answer :

  • Standardize Assay Conditions : Ensure consistent cell lines, incubation times, and positive controls (e.g., doxorubicin for cytotoxicity).
  • Validate Purity : Re-test batches with ≥95% purity (HPLC) to exclude impurity-driven effects.
  • Meta-Analysis : Compare data with structurally similar compounds (e.g., 1-(furan-2-carbonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole) to identify trends .

Notes for Experimental Design

  • Synthesis Reproducibility : Document reaction parameters (temperature, solvent ratios) meticulously, as minor variations can alter yields (e.g., 65°C for 12 hours in methanol ).
  • Crystallization Optimization : Use slow evaporation with mixed solvents (e.g., methanol/diethyl ether) to obtain XRD-quality crystals .
  • Biological Replicates : Follow randomized block designs (4 replicates with 5 plants each) adapted from phytochemical studies to ensure statistical rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.